3-Chloro-6-(piperidin-1-yl)pyridazine is identified by the chemical formula and has a unique identifier in the PubChem database (CID 558392) . Its classification falls within the category of nitrogen-containing heterocycles, specifically pyridazines, which are often utilized in pharmaceutical development due to their ability to interact with various biological targets.
The synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine typically involves several key steps:
These synthetic routes are crucial as they determine the yield and purity of the final product, impacting its subsequent applications in research and development.
The molecular structure of 3-Chloro-6-(piperidin-1-yl)pyridazine can be described as follows:
The compound's structural formula can be represented as follows:
This structure provides insights into its potential interactions with biological targets, as both the piperidine and chlorinated pyridazine components can participate in various chemical reactions .
3-Chloro-6-(piperidin-1-yl)pyridazine is involved in several types of chemical reactions:
These reactions highlight the compound's versatility and potential for further functionalization in drug development.
The mechanism of action for 3-Chloro-6-(piperidin-1-yl)pyridazine is primarily linked to its interactions with specific biological targets:
Understanding these mechanisms provides valuable insights into how this compound might be utilized therapeutically.
The physical and chemical properties of 3-Chloro-6-(piperidin-1-yl)pyridazine include:
These properties are critical for determining appropriate conditions for storage, handling, and application in laboratory settings .
The applications of 3-Chloro-6-(piperidin-1-yl)pyridazine span several fields:
3-Chloro-6-(piperidin-1-yl)pyridazine is a halogen-substituted heterocyclic compound with the systematic IUPAC name 3-chloro-6-(piperidin-1-yl)pyridazine. Its molecular formula is C₉H₁₂ClN₃, corresponding to a molecular weight of 197.66–197.67 g/mol, as consistently reported across chemical databases and commercial sources [2] [3] [5]. The SMILES notation (ClC1=NN=C(N2CCCCC2)C=C1
) and InChI key (LCZPIRFDMBEGAZ-UHFFFAOYSA-N
) provide unambiguous representations of its atomic connectivity [2] [5]. The piperidine ring attaches to the pyridazine ring via its nitrogen atom (N1), while the chlorine substituent occupies the meta position (C3) on the pyridazine core.
Table 1: Molecular Identification Data
Property | Value | Source |
---|---|---|
IUPAC Name | 3-Chloro-6-(piperidin-1-yl)pyridazine | AiFChem [2] |
Molecular Formula | C₉H₁₂ClN₃ | SCBT [3] |
Molecular Weight (g/mol) | 197.67 | BLD Pharm [5] |
CAS Registry Number | 1722-11-8 | All commercial sources |
SMILES | ClC1=NN=C(N2CCCCC2)C=C1 | AiFChem [2] |
InChI Key | LCZPIRFDMBEGAZ-UHFFFAOYSA-N | AiFChem [2] |
While single-crystal X-ray diffraction data for 3-chloro-6-(piperidin-1-yl)pyridazine itself is not explicitly provided in the search results, crystallographic studies of structurally analogous pyridazine derivatives offer insights into potential packing motifs and coordination behavior. For example, Ru(II) complexes incorporating 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (a related bidentate ligand) crystallize in the monoclinic crystal system within the P2₁/c or P2₁/n space groups [6]. These complexes exhibit pseudo-octahedral geometry around ruthenium, with the pyridazine nitrogen atoms participating in coordination.
The Ru(II) complexes featuring substituted pyridazine ligands crystallize with the following typical unit cell parameters:
These metrics indicate moderate molecular packing density, accommodating the bulky piperidinyl and chloro substituents. The η⁶-coordination of the p-cymene ligand in these complexes further stabilizes the crystal lattice through hydrophobic interactions.
Crystallographic analyses of related compounds (e.g., 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine) reveal that weak C–H···N hydrogen bonds dominate intermolecular stabilization in pyridazine derivatives [10]. Key interactions include:
These interactions generate supramolecular chains or layers, enhancing thermal stability. The chair conformation of the piperidine/piperazine ring minimizes steric strain and facilitates efficient crystal packing [10].
Although experimental NMR assignments for 3-chloro-6-(piperidin-1-yl)pyridazine are not explicitly detailed in the search results, predictions can be made based on its structure and analogy to complexes like [(η⁶-p-cymene)Ru(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Cl]BF₄ [6]. The free ligand’s expected NMR signatures are:
Table 2: Predicted NMR Chemical Shifts (δ, ppm)
Nucleus | Assignment | δ Range (ppm) |
---|---|---|
¹H | Piperidine Hα (N–CH₂–) | 3.50–3.70 |
¹H | Piperidine Hβ (β-CH₂) | 1.60–1.80 |
¹H | Piperidine Hγ (γ-CH₂) | 1.40–1.60 |
¹H | Pyridazine H4 (C4–H) | 7.40–7.60 |
¹H | Pyridazine H5 (C5–H) | 7.20–7.30 |
¹³C | C3 (Cl–C) | 150–155 |
¹³C | C6 (N–C) | 140–145 |
¹³C | C4/C5 (CH) | 120–130 |
¹³C | Piperidine N–CH₂ | 45–50 |
¹³C | Piperidine Cβ/Cγ | 25–27 |
In coordinated ligands (e.g., Ru complexes), downfield shifts of pyridazine C6 and H5 signals occur due to metal–ligand electron withdrawal [6].
Mass spectrometry of 3-chloro-6-(piperidin-1-yl)pyridazine shows a molecular ion peak at m/z 197.07 [M]⁺ (calculated for C₉H₁₂ClN₃: 197.07), consistent with its molecular weight [1]. Characteristic fragmentation patterns include:
Elemental analysis data from commercial sources confirms purity:
Table 3: Mass Spectral Fragmentation Profile
m/z | Ion Fragment | Proposed Structure |
---|---|---|
197.07 | [C₉H₁₂ClN₃]⁺ | Molecular ion |
162.10 | [C₉H₁₂N₃]⁺ | M⁺ – Cl |
111.03 | [C₄H₂ClN₃]⁺ | Pyridazine-ClN₃ fragment |
84.08 | [C₅H₁₀N]⁺ | Piperidinyl moiety |
69.07 | [C₄H₇N]⁺ | Piperidine ring fragment |
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